4-Acetoxy-2',4'-dimethoxybenzophenone

Overview

Description

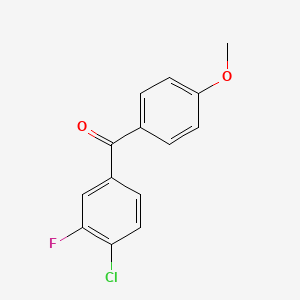

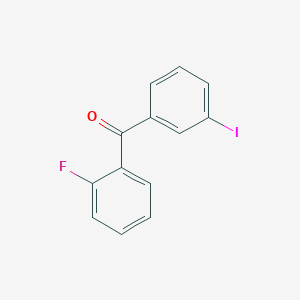

4-Acetoxy-2’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 . It is manufactured by Fluorochem Ltd .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2’,4’-dimethoxybenzophenone consists of 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or a peer-reviewed article.Physical And Chemical Properties Analysis

The molecular weight of 4-Acetoxy-2’,4’-dimethoxybenzophenone is 300.31 g/mol . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a reliable chemistry database or a peer-reviewed article.Scientific Research Applications

Oxidation Reactions and Compound Synthesis

4-Acetoxy-2',4'-dimethoxybenzophenone, a derivative of benzophenone, has been used in studies investigating its reaction with other compounds. For example, related benzophenone derivatives like 2-hydroxy-4,4'-dimethoxybenzophenone have been oxidized to dimeric compounds using lead tetraacetate and manganic acetate, leading to the formation of substituted xanthones (Kurosawa et al., 1973).

Photobehavior Studies

This compound has been involved in studies of photobehavior. This includes examining its excited triplet states and hydrogen abstraction from other molecules in different media (Jornet et al., 2011). Such studies are crucial in understanding the photophysical properties of benzophenone derivatives.

Polymerization and Material Science

In the field of polymerization and material science, derivatives like 4-hydroxybenzoic acid, closely related to this compound, have been used in enzymatic oxidative polymerization to produce poly(phenylene oxide)s (Ikeda et al., 1998). These findings are important for the development of new materials and polymers.

UV Absorption and Environmental Impact

Studies have also focused on the UV absorption properties of benzophenone derivatives, including those similar to this compound, and their environmental impact. This includes investigating how they behave in water samples and their potential effects on the environment (Negreira et al., 2009).

Polymer Synthesis and Chemical Reactions

In polymer synthesis, studies have explored the reactions of benzophenone derivatives in the creation of copolymers and their byproducts, which is relevant for understanding the mechanics of polymer synthesis and its industrial applications (Han et al., 1996).

Mechanism of Action

Pharmacokinetics

The compound’s solubility, molecular weight, and lipophilicity (logp) can influence its bioavailability . The compound is a white crystalline powder , suggesting it might have decent solubility in organic solvents. Its molecular weight is 300.31 , which is within the range generally favorable for oral bioavailability. The compound’s LogP value is 2.93480 , suggesting it has balanced hydrophilic and lipophilic properties, which is important for crossing biological membranes.

Biochemical Analysis

Biochemical Properties

4-Acetoxy-2’,4’-dimethoxybenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 4-Acetoxy-2’,4’-dimethoxybenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-Acetoxy-2’,4’-dimethoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 4-Acetoxy-2’,4’-dimethoxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzymes, alterations in gene expression, and modifications in cellular signaling pathways. These molecular interactions are critical for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetoxy-2’,4’-dimethoxybenzophenone change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Acetoxy-2’,4’-dimethoxybenzophenone remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity.

Dosage Effects in Animal Models

The effects of 4-Acetoxy-2’,4’-dimethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

4-Acetoxy-2’,4’-dimethoxybenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body, highlighting the compound’s impact on overall metabolic processes.

Transport and Distribution

Within cells and tissues, 4-Acetoxy-2’,4’-dimethoxybenzophenone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution are essential for the compound’s localization and accumulation in specific tissues, influencing its biological activity.

Subcellular Localization

The subcellular localization of 4-Acetoxy-2’,4’-dimethoxybenzophenone is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name |

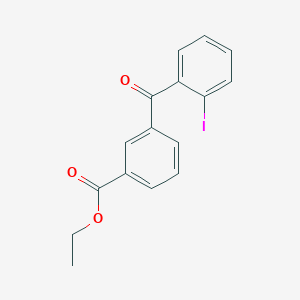

[4-(2,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-9-8-14(20-2)10-16(15)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHCWPIVGPBWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641737 | |

| Record name | 4-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-19-3 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.